5-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Lipophilicity Blood-Brain Barrier Penetration CNS Drug Design

Select this exact 4-methylbenzylthio triazolopyrimidinone to ensure pharmacological integrity in your studies. Unlike 7-amino or 7-chloro analogs that lack the essential anti-epileptic 7(4H)-one core, this compound maintains CNS permeability (TPSA 60 Ų, LogP 3.66) critical for MES/PTZ seizure models and nanomolar CCR2 binding assays. The 4-methylbenzyl substituent provides a distinct non-halogenated handle for 2-position SAR exploration, reducing metabolic liability while preserving target engagement. Sourcing incorrect substitutes introduces quantifiable risks of target selectivity drift, synthetic dead ends, and invalid pharmacological conclusions.

Molecular Formula C14H14N4OS
Molecular Weight 286.35 g/mol
Cat. No. B4657745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Molecular FormulaC14H14N4OS
Molecular Weight286.35 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NC3=NC(=CC(=O)N3N2)C
InChIInChI=1S/C14H14N4OS/c1-9-3-5-11(6-4-9)8-20-14-16-13-15-10(2)7-12(19)18(13)17-14/h3-7H,8H2,1-2H3,(H,15,16,17)
InChIKeyGNAPJGIFWQKUOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring 5-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one: Core Class Identity and Physicochemical Profile


5-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one (MF: C14H14N4OS; MW: 286.35 g/mol) is a heterocyclic small molecule belonging to the triazolopyrimidinone class [1]. This scaffold is recognized in medicinal chemistry for its privileged structure, serving as a template for diverse pharmacological activities including anticonvulsant, PDE inhibitory, and chemokine receptor antagonist applications [2][3]. The compound features a thioether linkage at the 2-position with a 4-methylbenzyl substituent, a 5-methyl group, and a 7(4H)-one moiety. Its calculated physicochemical properties include a LogP of 3.66, a topological polar surface area (TPSA) of 60 Ų, and a heavy atom count of 20 [1]. The 7(4H)-one motif has been specifically identified as a necessary 'active core' for anti-epileptic activity within this chemical series, distinguishing it from amine-substituted or de-oxo analogs [4].

Why 5-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one Cannot Be Casually Substituted by Close Analogs


Substituting this compound with close structural analogs—such as the unsubstituted 2-(benzylthio) derivatives or 7-amino/7-chloro variants—introduces quantifiable changes in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that are known to alter target binding, CNS penetration potential, and pharmacokinetic behavior within the triazolopyrimidinone class [1][2]. The 4-methyl substitution on the benzyl group incrementally increases LogP relative to the unsubstituted benzyl analog, while maintaining a TPSA of 60 Ų, a value that positions the compound within the favorable range for blood-brain barrier penetration (typically TPSA < 90 Ų) [1]. Furthermore, the 7(4H)-one motif is not merely a spectator group: SAR studies have demonstrated that the pyrimidine-7(4H)-one is the necessary pharmacophoric 'active core' for anti-epileptic activity, whereas 7-amine or 7-chloro analogs exhibit divergent activity profiles or serve primarily as synthetic intermediates rather than biologically active entities [3][4]. Procurement of the incorrect analog risks invalidating SAR hypotheses, altering target selectivity, or introducing synthetic liabilities.

Quantitative Differentiation Evidence for 5-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one


Lipophilicity (LogP) Differentiation: 4-Methylbenzylthio vs. Unsubstituted Benzylthio Analog

The target compound, bearing a 4-methylbenzylthio substituent at the 2-position, exhibits a calculated LogP of 3.66, which represents an incremental increase in lipophilicity compared to the unsubstituted 2-(benzylthio)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol analog (Compound 24 in US4036840), whose predicted LogP is approximately 3.0–3.2 based on the absence of the para-methyl group [1][2]. This LogP difference of approximately 0.4–0.7 log units is meaningful for CNS drug design, where optimal LogP values typically fall within the 2–4 range [3].

Lipophilicity Blood-Brain Barrier Penetration CNS Drug Design

Hydrogen Bond Acceptor/Donor Profile and CNS Multiparameter Optimization (MPO) Desirability

The target compound possesses 4 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), with a TPSA of 60 Ų [1]. This HBA/HBD profile is more favorable for CNS penetration than the 7-amino-containing analogs (e.g., 2-benzylthio-7-hydrazino-5-methyl-s-triazolo[1,5a]pyrimidine, Compound 32 in US4036840), which introduce additional HBD capacity and increase TPSA, thereby reducing the likelihood of passive BBB permeation [2]. The CNS MPO desirability score for the target compound is estimated at approximately 4.5–5.0 out of 6 (based on TPSA < 90, LogP 2–4, HBD ≤ 1, MW < 400), compared to an estimated score of 3.5–4.0 for the 7-hydrazino analog [3].

CNS MPO Drug-likeness Hydrogen Bonding

PDE Inhibitory Activity: Class-Level Evidence Supporting the 2-Benzylthio Pharmacophore

Although direct PDE inhibition data for the target compound are not yet published, a closely related analog within the same 2-(alkylthio)-triazolo[1,5-a]pyrimidine class—2-(benzylthio)-5-methyl-7-(dimethylamino)-1,2,4-triazolo[1,5-a]pyrimidine (compound 15a)—was shown to be 6.3 times as potent as theophylline in inhibiting cAMP PDE isolated from rabbit heart [1]. The target compound preserves the 2-benzylthio and 5-methyl features that are critical for PDE engagement, distinguishing it from 2-alkylthio (non-benzyl) or 2-unsubstituted analogs that show reduced potency [1]. In vivo, compound 15a produced a 69% cardiac output increase in dogs with no significant increase in heart rate, indicating functional cardiovascular selectivity [1].

Phosphodiesterase Inhibition Cardiovascular cAMP PDE

Tautomeric and Conformational Stability: Deuterium Exchange Behavior of the Triazolopyrimidine Core

The parent compound 2-benzylthio-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine (BMTP)—which shares the identical core scaffold with the target compound—exhibited no H-D exchange when dissolved in CD3OD solvent alone, but underwent significant H-D exchange upon addition of NaOD base [1]. This behavior is directly relevant to the target compound, as the 7(4H)-one tautomeric form may influence the exchange kinetics at the 6-position proton relative to the 7-hydroxy or 7-amino analogs. The absence of spontaneous exchange under neutral conditions indicates chemical stability suitable for biological assay conditions, while the base-catalyzed exchange provides a handle for isotopic labeling studies [1].

Tautomerism H-D Exchange Chemical Stability

CCR2 Receptor Binding Affinity: Triazolopyrimidinone Scaffold Validation for Chemokine Receptor Targeting

A series of triazolopyrimidinone derivatives structurally related to the target compound were evaluated for CCR2 and CCR5 antagonist activity [1]. Compound 8 (3-Cl, R2=NH2 substituted analog) demonstrated high-affinity CCR2 binding with a Ki of 1.3 nM (pKi = 8.90 ± 0.04), fully displacing the intracellular radioligand [3H]-CCR2-RA-[R] from U2OS cells stably expressing hCCR2b [1]. This potency was consistent with a previously reported CCR2 calcium flux IC50 of 16 nM [1]. The target compound, bearing a 4-methylbenzylthio group at the 2-position (analogous to the R1 position in the published series), is positioned for exploration of intracellular CCR2/CCR5 antagonism with the advantage of a substituent that modulates lipophilicity without introducing the metabolic liability of halogen substituents [1].

CCR2 Antagonist Chemokine Receptor Inflammation

Anticonvulsant Activity Potential: 7(4H)-One Motif as Essential Pharmacophoric Core Differentiating from Amine Analogs

SAR studies on [1,2,4]-triazolo[1,5-a]pyrimidin-7(4H)-one derivatives have established that the pyrimidine-7(4H)-one motif is the necessary 'active core' for anti-epileptic activity, as demonstrated by the remarkable activity of five 7(4H)-one-containing compounds in a 4-aminopyridine-induced hyperexcitability model in primary cultured neocortical neurons [1]. In a related series, compound 6d (7-(4-(hexyloxy)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine) showed ED50 values of 15.8 mg/kg (MES) and 14.1 mg/kg (PTZ) with a protection index significantly higher than valproate, carbamazepine, and diazepam [2]. The target compound retains the critical 7(4H)-one moiety, distinguishing it from the 7-amino or 7-alkylamino analogs (e.g., Compounds 26-31 in US4036840) that lack this anti-epileptic pharmacophore and instead exhibit cardiovascular PDE inhibitory profiles [3].

Anticonvulsant GABAA Receptor Epilepsy

Optimal Application Scenarios for 5-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one


CNS Drug Discovery Screening: Anticonvulsant Lead Identification

Based on the established essential role of the 7(4H)-one motif for anti-epileptic activity [1], this compound is optimally deployed as a screening candidate in maximal electroshock (MES) and pentylenetetrazol (PTZ) seizure models. Its CNS MPO-favorable profile (TPSA 60 Ų, HBD = 1, LogP 3.66) [2] supports brain penetration, while the 4-methylbenzylthio group provides a handle for SAR exploration of 2-position substituent effects on anticonvulsant potency. Comparison with compound 6d (ED50 MES = 15.8 mg/kg, PTZ = 14.1 mg/kg) [3] provides a quantitative benchmark for evaluating this compound's in vivo efficacy.

Inflammation and Immunology: CCR2/CCR5 Dual Antagonist Development

The triazolopyrimidinone scaffold has demonstrated nanomolar CCR2 binding affinity (Ki = 1.3–3.5 nM for structurally related analogs) [1]. This compound's 4-methylbenzylthio substituent offers a non-halogenated alternative to the chloro-substituted analogs (e.g., Compound 8, Ki = 1.3 nM) [1], potentially reducing metabolic liability while maintaining CCR2 engagement. The compound is suitable for radioligand displacement assays using [3H]-CCR2-RA-[R] in U2OS-CCR2 cells, with the intracellular binding mechanism offering the advantage of noncompetitive, insurmountable antagonism relevant to inflammatory diseases [1].

Cardiovascular Pharmacology: cAMP Phosphodiesterase Inhibition Studies

The 2-benzylthio structural motif shared with the validated PDE inhibitor compound 15a (6.3× theophylline potency in rabbit heart cAMP PDE assay) [1] supports the use of this compound in cardiovascular PDE screening cascades. The 7(4H)-one moiety distinguishes it from the 7-dimethylamino analog (15a), allowing investigation of how 7-position substitution modulates PDE isoform selectivity. Procurement for this application is justified by the demonstrated in vivo cardiovascular efficacy of the class, with compound 15a producing a 69% cardiac output increase in dogs without tachycardia [1].

Medicinal Chemistry: Synthetic Intermediate for Diversified Library Synthesis

The compound serves as a versatile intermediate for generating focused libraries, following established synthetic routes where 2-benzylthio-5-methyl-7-hydroxyl-1,2,4-triazolo[1,5-a]pyrimidine derivatives undergo etherification, hydrazinolysis, cyclization, and thioetherification to produce bioactive analogs [1]. The 7(4H)-one group can be tautomerized to the 7-hydroxy form for subsequent O-alkylation or converted to 7-chloro for nucleophilic displacement with amines, enabling rapid exploration of 7-position SAR [2]. This compound's 4-methyl substituent on the benzyl group provides a distinct chemical handle compared to the unsubstituted benzyl analog, allowing for differentiated library design.

Quote Request

Request a Quote for 5-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.